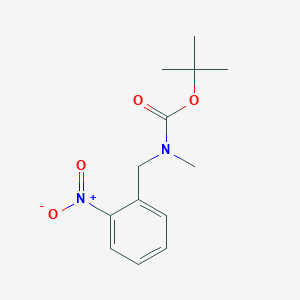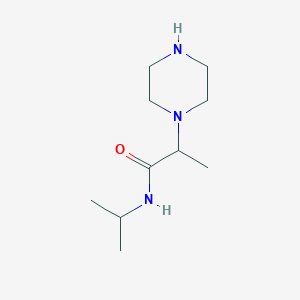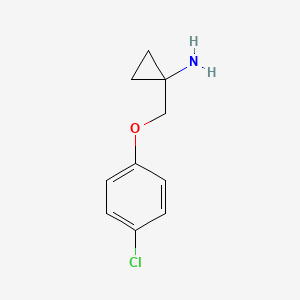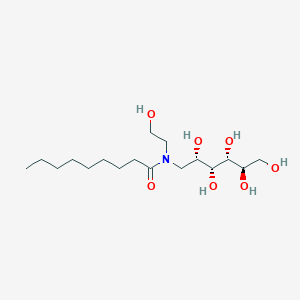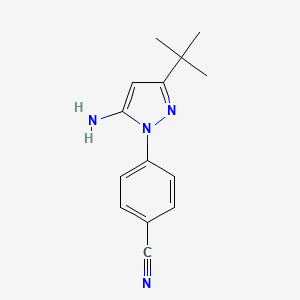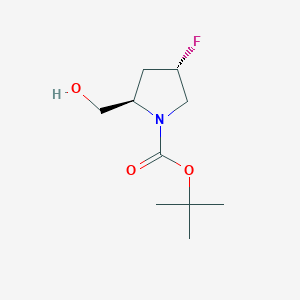
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
概要
説明
Pyrrolidine derivatives, such as the one you mentioned, are often used in organic synthesis due to their versatile chemical properties. They can act as building blocks for more complex molecules, particularly in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve several steps, including the formation of the pyrrolidine ring, the introduction of functional groups, and the protection and deprotection of these groups .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite complex, with the pyrrolidine ring providing a rigid and stable scaffold. The presence of functional groups, such as the fluoro and hydroxymethyl groups in your compound, can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions. The exact reactions that a specific pyrrolidine derivative can undergo depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrrolidine derivative, such as its melting point, boiling point, and solubility, can be influenced by its functional groups. For example, the presence of a fluoro group can increase the compound’s stability and decrease its reactivity .科学的研究の応用
Enzymatic C-Demethylation and Structural Analysis
One study investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, which led to the identification of a C-demethylated metabolite through nonenzymatic decarboxylation, highlighting the compound's role in metabolic reactions and the influence of tert-butyl moiety on its stability and reactivity (Yoo et al., 2008).
Synthesis and Crystallography
Another research focused on the synthesis and crystallographic analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, demonstrating its utility in structural biology and materials science. The study provided insights into the molecular conformation and intermolecular interactions, essential for designing molecules with specific properties (Naveen et al., 2007).
Asymmetric Synthesis
Research on the asymmetric synthesis of polyfluoroalkylated prolinols from tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate showcases the compound's role in creating chiral centers, which is critical for the development of pharmaceuticals and agrochemicals. This synthesis approach offers high yields and excellent diastereoselectivities, emphasizing the compound's utility in organic synthesis (Funabiki et al., 2008).
Intermediate for Azasugars Synthesis
The asymmetric synthesis of a key intermediate for pyrrolidine azasugars from tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate indicates its significance in synthesizing complex sugar analogs. These azasugars have potential applications in medicinal chemistry as glycosidase inhibitors (Huang Pei-qiang, 2011).
Enantioselective Nitrile Anion Cyclization
A practical asymmetric synthesis method involving nitrile anion cyclization to create N-tert-butyl disubstituted pyrrolidines highlights the compound's application in synthesizing enantioselective molecules, crucial for developing drugs with specific biological activities (Chung et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

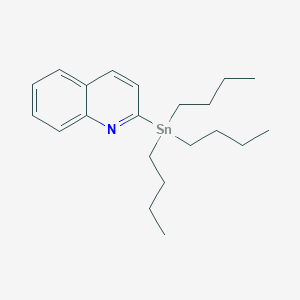
![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)


![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)
